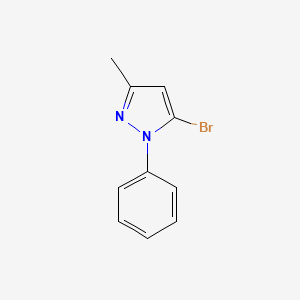

5-Bromo-3-methyl-1-phenylpyrazole

Overview

Description

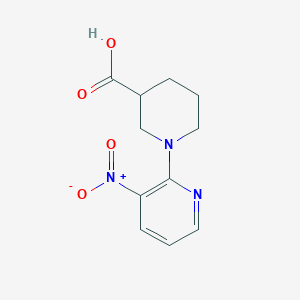

5-Bromo-3-methyl-1-phenylpyrazole is a chemical compound with the molecular formula C10H9BrN2 . It is a derivative of pyrazole, which is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms and three carbon © atoms .

Synthesis Analysis

Pyrazole nucleus, which is a part of 5-Bromo-3-methyl-1-phenylpyrazole, can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system .Molecular Structure Analysis

The molecular structure of 5-Bromo-3-methyl-1-phenylpyrazole consists of 10 carbon atoms, 9 hydrogen atoms, 1 bromine atom, and 2 nitrogen atoms . The exact mass of the molecule is 235.994904 Da .Chemical Reactions Analysis

Pyrazoles, including 5-Bromo-3-methyl-1-phenylpyrazole, can undergo a variety of chemical reactions. For instance, they can participate in [3 + 2] cycloaddition reactions, condensations with ketones and aldehydes, and oxidative cyclizations .Physical And Chemical Properties Analysis

5-Bromo-3-methyl-1-phenylpyrazole has a density of 1.4±0.1 g/cm3, a boiling point of 312.5±22.0 °C at 760 mmHg, and a flash point of 142.8±22.3 °C .Scientific Research Applications

Organic Synthesis and Medicinal Chemistry

5-Bromo-3-methyl-1-phenylpyrazole: serves as a versatile scaffold in organic synthesis and medicinal chemistry. It is often used as a starting material for the preparation of more complex heterocyclic systems, which are of significant relevance in the pharmaceutical field . The compound’s structural versatility allows for the creation of diverse molecules with potential therapeutic effects.

Tautomerism and Reactivity Studies

The tautomerism exhibited by pyrazoles, including 5-Bromo-3-methyl-1-phenylpyrazole , influences their reactivity. This phenomenon is crucial for understanding the synthetic strategies where pyrazoles are involved, as well as the biological activities of compounds bearing a pyrazole moiety. Studies on tautomerism can lead to a deeper understanding of structure/reactivity relationships in this class of heterocycles .

Synthesis of Condensed Heterocyclic Systems

5-Bromo-3-methyl-1-phenylpyrazole: is explored as a precursor in the synthesis of condensed heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines . These systems have various applications, including the development of new drugs and materials with unique properties .

Development of Antimicrobial and Antifungal Agents

Pyrazole derivatives, including 5-Bromo-3-methyl-1-phenylpyrazole , have been studied for their antimicrobial and antifungal properties. They are considered in the design of new compounds that could serve as potent agents against various microbial and fungal pathogens .

Anti-inflammatory and Anticancer Research

The anti-inflammatory and anticancer activities of pyrazole derivatives make 5-Bromo-3-methyl-1-phenylpyrazole a valuable compound in the research and development of new therapeutic agents. Its modification can lead to the discovery of novel drugs with improved efficacy and safety profiles .

Antidiabetic Drug Development

Research has indicated that pyrazole derivatives can exhibit antidiabetic effects. Therefore, 5-Bromo-3-methyl-1-phenylpyrazole may be used as a framework for the development of new antidiabetic medications, contributing to the treatment of diabetes and its complications .

Safety and Hazards

Future Directions

Pyrazoles, including 5-Bromo-3-methyl-1-phenylpyrazole, have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . Therefore, future research may continue to explore the diverse applications and synthesis techniques of pyrazole derivatives .

Mechanism of Action

Target of Action

Pyrazoles, the class of compounds to which 5-bromo-3-methyl-1-phenylpyrazole belongs, are known to be versatile scaffolds in organic synthesis and medicinal chemistry . They often serve as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .

Mode of Action

Pyrazoles, in general, exhibit tautomerism, a phenomenon that may influence their reactivity . This could potentially impact the synthetic strategies where pyrazoles take part, as well as the biological activities of targets bearing a pyrazole moiety .

Biochemical Pathways

It’s known that pyrazoles can be involved in various synthetic pathways, leading to the formation of more complex heterocyclic systems .

Result of Action

The structural changes in pyrazoles due to tautomerism can translate into changes in properties, potentially influencing their biological activities .

Action Environment

It’s known that the associations between pyrazole molecules can depend strongly on the type of solvent, with more polar protic solvents favoring the pyrazole-solvent hydrogen bonding rather than the formation of pyrazole-pyrazole clusters .

properties

IUPAC Name |

5-bromo-3-methyl-1-phenylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2/c1-8-7-10(11)13(12-8)9-5-3-2-4-6-9/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBUGJUKHYWJICM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)Br)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90591912 | |

| Record name | 5-Bromo-3-methyl-1-phenyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90591912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-3-methyl-1-phenylpyrazole | |

CAS RN |

41327-15-5 | |

| Record name | 5-Bromo-3-methyl-1-phenyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90591912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What happens when 5-bromo-3-methyl-1-phenylpyrazole is treated with potassium amide in liquid ammonia?

A1: When 5-bromo-3-methyl-1-phenylpyrazole is reacted with potassium amide in liquid ammonia, an interesting phenomenon occurs. The bromine atom, originally attached to the 5th position of the pyrazole ring, migrates to the adjacent carbon atom. This results in the formation of a new isomer of the molecule. The research paper suggests that this bromine migration is likely an intermolecular transbromination process [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(3-Methylpiperidin-1-yl)methyl]-2-furoic acid](/img/structure/B1319945.png)